AOX1 Inhibition Profile: Divergent Activity Compared to the Major Metabolite
Unlike the major circulating metabolite O-Desmethyl gefitinib, which has no effect on human aldehyde oxidase-1 (AOX1) catalytic activity, 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib (as desmorpholinopropylgefitinib) is a potent, competitive inhibitor of AOX1. This differential activity has significant implications for predicting drug-drug interaction liabilities [1].
| Evidence Dimension | Inhibition of human hepatic cytosolic AOX1 |
|---|---|
| Target Compound Data | Competitive inhibition, Ki in the submicromolar to low micromolar range |
| Comparator Or Baseline | O-Desmethyl gefitinib: No effect on AOX1 catalytic activity |
| Quantified Difference | Qualitative difference: Target compound is a potent inhibitor; comparator is inactive. |
| Conditions | In vitro assay using human hepatic cytosol; substrate: carbazeran 4-oxidation |
Why This Matters
This direct comparative data is essential for researchers investigating gefitinib's complex metabolism and its potential to cause clinically relevant drug-drug interactions via AOX1 inhibition, a property not shared by the primary metabolite.
- [1] Tan WK, et al. In Vitro Inhibition of Human Aldehyde Oxidase Activity by Clinically Relevant Concentrations of Gefitinib and Erlotinib: Comparison with Select Metabolites, Molecular Docking Analysis, and Impact on Hepatic Metabolism of Zaleplon and Methotrexate. J Pharmacol Exp Ther. 2020 Aug;374(2):295-307. doi: 10.1124/jpet.120.265249. PMID: 32393528. View Source
